molecular formula C11H21N3 B13323380 [1-(1-Methyl-1H-pyrazol-4-yl)ethyl](3-methylbutyl)amine

[1-(1-Methyl-1H-pyrazol-4-yl)ethyl](3-methylbutyl)amine

Cat. No.: B13323380
M. Wt: 195.30 g/mol
InChI Key: XOBWESGGXGUELN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methyl-1H-pyrazol-4-yl)ethylamine: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features a pyrazole ring substituted with a 1-methyl group and an ethyl group, which is further substituted with a 3-methylbutyl amine group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)ethylamine can be achieved through several synthetic routes. One common method involves the cyclization of hydrazines with α,β-unsaturated carbonyl compounds. For instance, the reaction of 1-methylhydrazine with an appropriate α,β-unsaturated ketone under acidic conditions can yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of pyrazole derivatives often involves multi-step processes that include the preparation of intermediates followed by cyclization reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. For example, the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis can be employed to produce 1-(1-Methyl-1H-pyrazol-4-yl)ethylamine efficiently .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the pyrazole ring can be oxidized to form pyrazole N-oxides.

    Reduction: Reduction of the compound can lead to the formation of hydropyrazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides under basic conditions.

Major Products:

    Oxidation: Pyrazole N-oxides.

    Reduction: Hydropyrazoles.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Pyrazole derivatives are used as building blocks in the synthesis of more complex heterocyclic compounds.
  • They serve as ligands in coordination chemistry and catalysis.

Biology:

  • Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties.
  • They are used as probes in biochemical studies to investigate enzyme functions and signaling pathways.

Medicine:

  • Pyrazole derivatives are explored for their potential as therapeutic agents in the treatment of various diseases, including cancer, diabetes, and neurological disorders.
  • They are used in the development of drugs targeting specific enzymes and receptors.

Industry:

  • Pyrazole derivatives are used in the production of agrochemicals, dyes, and polymers.
  • They are employed as intermediates in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a role in inflammation and pain . The compound may also interact with other signaling pathways, modulating cellular processes and gene expression.

Comparison with Similar Compounds

    1-(3-Methyl-1H-pyrazol-4-yl)ethanone: A pyrazole derivative with a similar structure but different substituents.

    5-Amino-pyrazoles: Compounds with an amino group at the 5-position of the pyrazole ring.

    1-Methyl-1H-pyrazol-4-amine: A pyrazole derivative with a methyl group and an amine group.

Uniqueness:

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

3-methyl-N-[1-(1-methylpyrazol-4-yl)ethyl]butan-1-amine

InChI

InChI=1S/C11H21N3/c1-9(2)5-6-12-10(3)11-7-13-14(4)8-11/h7-10,12H,5-6H2,1-4H3

InChI Key

XOBWESGGXGUELN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(C)C1=CN(N=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.